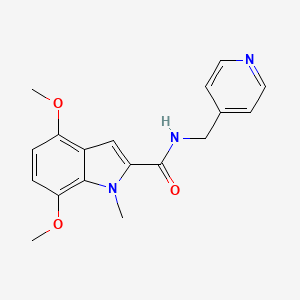![molecular formula C23H23N3O3 B11002186 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a phenylethyl group, and an oxazole ring, making it a versatile molecule for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a Friedel-Crafts acylation to introduce the phenylethyl group. The oxazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the formation of the propanamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amide linkage, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Sonde in Reaktionsmechanismusstudien verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit Auswirkungen auf zelluläre Pfade und Prozesse.
Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich seiner Rolle als entzündungshemmendes oder Antikrebsmittel.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-[2-(1H-Indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Es ist bekannt, dass der Indol-Rest mit verschiedenen Rezeptoren und Enzymen interagiert und deren Aktivität moduliert. Die Phenylethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung verbessern, während der Oxazolring zu ihrer Stabilität und Reaktivität beitragen kann. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen, Genexpression und Stoffwechselprozessen führen.
Ähnliche Verbindungen:
- N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid
- N-[2-(1H-Indol-3-yl)-2-phenylethyl]-3-(3-methyl-1,2-oxazol-5-yl)propanamid
- N-[2-(1H-Indol-3-yl)-2-phenylethyl]-3-(3-chlor-1,2-oxazol-5-yl)propanamid
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich N-[2-(1H-Indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamid durch das Vorhandensein der Methoxygruppe am Oxazolring aus. Diese funktionelle Gruppe kann die elektronischen Eigenschaften, die Reaktivität und die Wechselwirkung der Verbindung mit biologischen Zielen beeinflussen, was ihre Wirksamkeit und Selektivität in verschiedenen Anwendungen möglicherweise verbessert.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring may contribute to its stability and reactivity. These interactions can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methyl-1,2-oxazol-5-yl)propanamide
- N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-chloro-1,2-oxazol-5-yl)propanamide
Comparison: Compared to these similar compounds, N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide stands out due to the presence of the methoxy group on the oxazole ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Eigenschaften
Molekularformel |
C23H23N3O3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-23-13-17(29-26-23)11-12-22(27)25-14-19(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-18(20)21/h2-10,13,15,19,24H,11-12,14H2,1H3,(H,25,27) |
InChI-Schlüssel |
SVAUAIZDSMENJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide](/img/structure/B11002113.png)
![1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11002116.png)
![N-[3-(4-Fluorophenyl)-3-(furan-2-YL)propyl]-2-[4-(1H-pyrrol-1-YL)oxan-4-YL]acetamide](/img/structure/B11002119.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B11002132.png)

![4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11002137.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11002142.png)
![N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11002146.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone](/img/structure/B11002147.png)

![2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide](/img/structure/B11002168.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
